molecular formula C15H15NO2 B8165563 3-(3-Isopropylphenyl)isonicotinic acid

3-(3-Isopropylphenyl)isonicotinic acid

Cat. No.: B8165563
M. Wt: 241.28 g/mol
InChI Key: ZJXNIDCGGTYJNH-UHFFFAOYSA-N
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Description

3-(3-Isopropylphenyl)isonicotinic acid is a derivative of isonicotinic acid (4-carboxypyridine) with a 3-isopropylphenyl substituent at the 3-position of the pyridine ring. Isonicotinic acid derivatives are known for their roles in pharmaceutical chemistry, including antimicrobial, antiviral, and antitumor activities . The 3-isopropylphenyl group introduces steric and electronic effects that may influence solubility, metabolic pathways, and biological interactions.

Properties

IUPAC Name

3-(3-propan-2-ylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10(2)11-4-3-5-12(8-11)14-9-16-7-6-13(14)15(17)18/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXNIDCGGTYJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Isopropylphenyl)isonicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Preparation of Boronic Acid: The boronic acid derivative of 3-isopropylphenyl is prepared by reacting the corresponding aryl halide with a boron reagent under mild conditions.

    Coupling Reaction: The boronic acid derivative is then coupled with isonicotinic acid under the influence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Isopropylphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and aldehydes.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(3-Isopropylphenyl)isonicotinic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-Isopropylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit bacterial enzymes, thereby exerting antimicrobial effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The substituent type and position on the phenyl or pyridine ring significantly alter physicochemical and biological properties. Key analogues include:

Table 1: Structural Comparison of Selected Isonicotinic Acid Derivatives
Compound Name Substituent Position & Type Molecular Weight (g/mol) Key Properties/Activities
3-(3-Isopropylphenyl)isonicotinic acid 3-isopropylphenyl at pyridine 3-position Not explicitly reported Inferred stability from bulky substituent; potential antimicrobial activity
3-(4-Fluorophenyl)isonicotinic acid 4-fluorophenyl at pyridine 3-position 217.20 98% purity; electron-withdrawing fluorine may enhance metabolic resistance
2-(3-Methoxyphenyl)isonicotinic acid 3-methoxyphenyl at pyridine 2-position 229.23 Methoxy group increases solubility; positional isomerism may affect target binding
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid 3-fluorophenyl and hydroxyl at pyridine 2,5-positions 233.20 Hydroxyl group introduces acidity; potential for chelation in metal complexes

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in 3-(4-fluorophenyl)isonicotinic acid) may slow metabolism by reducing ring hydroxylation rates .
  • Bulky substituents (e.g., isopropyl in this compound) could hinder enzymatic access, prolonging biological half-life .
  • Hydroxyl groups (e.g., in 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid) enhance solubility and metal-binding capacity, relevant for antimicrobial activity .

Metabolic Pathways

Isonicotinic acid derivatives typically undergo hydroxylation and ring cleavage. For example:

  • Isonicotinic acid is hydroxylated at the 2- and 6-positions to form 2,6-dihydroxyisonicotinic acid (citrazinic acid), followed by ring opening to succinic acid semialdehyde .
  • 3-Substituted derivatives (e.g., 3-isopropylphenyl or 4-fluorophenyl groups) may block hydroxylation at adjacent positions, altering metabolite profiles. For instance, fluorinated derivatives resist oxidation, leading to longer persistence in biological systems .
Table 2: Metabolic Stability and Byproducts
Compound Metabolic Pathway Key Metabolites Stability Inference
This compound Likely hydroxylation at available positions Dihydroxy derivatives (predicted) Slower metabolism due to steric hindrance
Isonicotinic acid 2,6-hydroxylation → ring cleavage Succinic acid semialdehyde Rapid degradation in microbial systems
3-(4-Fluorophenyl)isonicotinic acid Reduced hydroxylation due to fluorine Persistent fluorinated intermediates Higher metabolic stability

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